Oxazole, 4-(3-nitrophenyl)-2-phenyl-
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Overview
Description
Oxazole, 4-(3-nitrophenyl)-2-phenyl- is a heterocyclic aromatic organic compound It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 4-(3-nitrophenyl)-2-phenyl- can be achieved through several methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also effective methods for synthesizing oxazoles .
Industrial Production Methods
Industrial production of oxazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost-effectiveness, and environmental considerations. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4-(3-nitrophenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert oxazoles into oxazolones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazoles or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxazole, 4-(3-nitrophenyl)-2-phenyl- can yield oxazolones, while reduction can produce dihydrooxazoles .
Scientific Research Applications
Oxazole, 4-(3-nitrophenyl)-2-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of oxazole, 4-(3-nitrophenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, oxazole derivatives can inhibit enzymes or interfere with cellular processes, leading to their antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Oxazole, 4-(3-nitrophenyl)-2-phenyl- can be compared with other similar compounds, such as:
Thiazole: Similar to oxazole but contains a sulfur atom instead of oxygen.
Imidazole: Contains two nitrogen atoms in the ring.
Isoxazole: Contains an oxygen and nitrogen atom in a different arrangement.
The uniqueness of oxazole, 4-(3-nitrophenyl)-2-phenyl- lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
CAS No. |
119512-00-4 |
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Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-(3-nitrophenyl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)13-8-4-7-12(9-13)14-10-20-15(16-14)11-5-2-1-3-6-11/h1-10H |
InChI Key |
RRJVBKXAOMEZAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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